Cas no 77974-81-3 (Azepane-3-carboxylic Acid)

Azepane-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine-3-carboxylicacid, hexahydro-
- azepane-3-carboxylic acid
- Hexahydro-1H-azepine-3-carboxylic acid
- FT-0719722
- AZEPANE-3-CARBOXYLICACID
- SCHEMBL5503897
- AKOS006376826
- F16355
- 77974-81-3
- 3-Carboxyhomopiperidine
- CDA97481
- EN300-153401
- DXCWXFLBYQNTOP-UHFFFAOYSA-N
- 3-carboxyperhydroazepine
- DTXSID50541337
- MFCD09991911
- (rs)-perhydroazepine-3-carboxylic acid
- DA-35302
- 1H-Azepine-3-carboxylicacid,hexahydro-(9CI)
- Azepane-3-carboxylic Acid
-
- MDL: MFCD09991911
- インチ: InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10)
- InChIKey: DXCWXFLBYQNTOP-UHFFFAOYSA-N
- ほほえんだ: C1CCNCC(C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 143.09469
- どういたいしつりょう: 143.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.08
- ふってん: 280.9°C at 760 mmHg
- フラッシュポイント: 123.7°C
- 屈折率: 1.472
- PSA: 49.33
Azepane-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-153401-2.5g |
azepane-3-carboxylic acid |
77974-81-3 | 2.5g |
$2062.0 | 2023-06-05 | ||
Chemenu | CM285940-1g |
Azepane-3-carboxylic acid |
77974-81-3 | 97% | 1g |
$866 | 2021-06-09 | |
TRC | A809745-500mg |
Azepane-3-carboxylic Acid |
77974-81-3 | 500mg |
$ 1918.00 | 2023-04-19 | ||
Enamine | EN300-153401-0.1g |
azepane-3-carboxylic acid |
77974-81-3 | 0.1g |
$869.0 | 2023-06-05 | ||
Enamine | EN300-153401-1.0g |
azepane-3-carboxylic acid |
77974-81-3 | 1g |
$988.0 | 2023-06-05 | ||
Enamine | EN300-153401-250mg |
azepane-3-carboxylic acid |
77974-81-3 | 250mg |
$772.0 | 2023-09-26 | ||
Enamine | EN300-153401-100mg |
azepane-3-carboxylic acid |
77974-81-3 | 100mg |
$738.0 | 2023-09-26 | ||
1PlusChem | 1P008O95-100mg |
1H-Azepine-3-carboxylicacid, hexahydro- |
77974-81-3 | 100mg |
$86.00 | 2024-04-21 | ||
1PlusChem | 1P008O95-250mg |
1H-Azepine-3-carboxylicacid, hexahydro- |
77974-81-3 | 250mg |
$113.00 | 2024-04-21 | ||
A2B Chem LLC | AE03881-500mg |
Azepane-3-carboxylic acid |
77974-81-3 | 95% | 500mg |
$178.00 | 2024-04-19 |
Azepane-3-carboxylic Acid 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
Azepane-3-carboxylic Acidに関する追加情報
Azepane-3-carboxylic Acid (CAS No. 77974-81-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Azepane-3-carboxylic Acid (CAS No. 77974-81-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, physical and chemical properties, synthesis methods, and recent advancements in its use as a building block for drug development.
Chemical Structure and Properties
Azepane-3-carboxylic Acid is a cyclic amine derivative with a seven-membered azepane ring and a carboxylic acid functional group. The molecular formula of this compound is C7H13NO2, and it has a molecular weight of approximately 143.18 g/mol. The presence of the azepane ring imparts unique conformational flexibility to the molecule, which can be advantageous in designing ligands that interact with specific biological targets.
The carboxylic acid group in Azepane-3-carboxylic Acid is highly reactive and can participate in various chemical reactions, such as esterification, amidation, and condensation. This reactivity makes the compound an attractive starting material for the synthesis of more complex molecules with potential pharmaceutical applications.
Synthesis Methods
The synthesis of Azepane-3-carboxylic Acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the ring-opening reaction of a cyclic aziridine followed by carboxylation. Another approach involves the cyclization of an appropriate linear precursor, such as an amino acid or an amine-containing alkyl chain.
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing Azepane-3-carboxylic Acid. For example, a study published in the Journal of Organic Chemistry in 2022 reported a novel catalytic method that significantly reduces the number of steps required for synthesis while improving yield and purity.
Applications in Medicinal Chemistry
Azepane-3-carboxylic Acid has shown promise in various areas of medicinal chemistry, particularly in the development of drugs targeting neurological disorders, cancer, and inflammatory diseases. The compound's structural flexibility and reactivity make it an ideal candidate for designing ligands that can selectively bind to specific receptors or enzymes.
In the field of neuroscience, Azepane-3-carboxylic Acid has been used as a building block for synthesizing compounds that modulate neurotransmitter systems. For instance, a study published in the Journal of Medicinal Chemistry in 2021 described the synthesis and biological evaluation of a series of azepane-based compounds that exhibited potent activity as serotonin receptor agonists. These compounds showed potential for treating conditions such as depression and anxiety disorders.
In cancer research, Azepane-3-carboxylic Acid has been explored as a scaffold for developing anticancer agents. A recent study published in Cancer Research demonstrated that derivatives of Azepane-3-carboxylic Acid could selectively inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
In addition to its applications in drug discovery, Azepane-3-carboxylic Acid has also been investigated for its use as a chiral auxiliary in asymmetric synthesis. The ability to control stereochemistry during synthesis is crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications.
Conclusion
Azepane-3-carboxylic Acid (CAS No. 77974-81-3) is a versatile compound with significant potential in medicinal chemistry. Its unique structural features and reactivity make it an attractive starting material for synthesizing complex molecules with therapeutic applications. Recent advancements in synthetic methods have further enhanced its utility, making it an important tool for researchers working on drug discovery and development projects.
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